Caffeine monohydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,3,7-trimethylpurine-2,6-dione;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2.H2O/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h4H,1-3H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHGOKZNRDAXEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206015 | |
| Record name | Caffeine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5743-12-4 | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5743-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caffeine monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005743124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caffeine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-, hydrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAFFEINE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T65I06326 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Crystallization Science of Caffeine Monohydrate
Biosynthetic Pathways of Caffeine (B1668208) Precursors
The journey to caffeine in nature begins with the synthesis of its fundamental precursors. This intricate process involves the metabolism of purine (B94841) nucleotides and a series of enzymatic reactions.
Xanthine (B1682287) and Xanthosine (B1684192) Metabolism in Natural Systems
The biosynthesis of caffeine is intrinsically linked to the purine metabolic pathways within plants like coffee (Coffea species) and tea (Camellia sinensis). nih.govcabidigitallibrary.org The purine ring of caffeine originates from purine nucleotides. nih.gov A key starting point for caffeine synthesis is xanthosine, which is derived from the metabolism of purine nucleotides. nih.govwikipedia.org There are several pathways that can lead to the formation of xanthosine, with the de novo synthesis pathway being the most significant. nih.govresearchgate.net This pathway begins with 5-phosphoribose-1-pyrophosphate (PRPP) and, through a series of enzymatic steps, forms inosine (B1671953) 5′-monophosphate (IMP), which is then converted to xanthosine. nih.gov Key enzymes in this conversion are IMP dehydrogenase and 5′-nucleotidase. nih.gov
Other pathways that supply xanthosine for caffeine biosynthesis include:
The AMP route: Adenosine monophosphate (AMP) is converted to IMP, then to xanthosine monophosphate (XMP), and finally to xanthosine. nih.gov
The SAM cycle route: Adenosine produced during the S-adenosylmethionine (SAM) cycle can be converted to adenine, then to AMP, and subsequently to xanthosine. frontiersin.org
The GMP route: Guanosine (B1672433) monophosphate (GMP) can be converted to guanosine and then to xanthosine. nih.govimrpress.com
Xanthine, another crucial precursor, is formed from the breakdown of purine nucleotides. tandfonline.com It serves as a central point in purine catabolism and can be oxidized to uric acid. tandfonline.comaspb.org In the context of caffeine biosynthesis, xanthine can be methylated to form various methylxanthines. pnas.org
Enzymatic Methylation Processes Leading to Methylxanthines
The core of caffeine biosynthesis involves a series of three methylation reactions catalyzed by N-methyltransferases, with S-adenosyl-L-methionine (SAM) acting as the methyl donor. nih.govmdpi.com The primary and most well-established pathway proceeds as follows:
Xanthosine → 7-methylxanthosine (B1261978): The first methylation step is catalyzed by xanthosine methyltransferase (XMT), also known as 7-methylxanthosine synthase. imrpress.comnih.govacs.org
7-methylxanthosine → 7-methylxanthine (B127787): The ribose group is removed from 7-methylxanthosine by an N-methylnucleosidase. imrpress.comresearchgate.net
7-methylxanthine → Theobromine (B1682246) (3,7-dimethylxanthine): The second methylation occurs at the N-3 position, catalyzed by a 7-methylxanthine N-methyltransferase, often called theobromine synthase. imrpress.comresearchgate.net
Theobromine → Caffeine (1,3,7-trimethylxanthine): The final methylation at the N-1 position is catalyzed by caffeine synthase. imrpress.comwikipedia.org
It is noteworthy that in tea plants, a single enzyme, tea caffeine synthase (TCS1), can catalyze both the second and third methylation steps. frontiersin.org In contrast, coffee plants utilize distinct enzymes for each methylation step. pnas.orgnih.gov Minor pathways for caffeine biosynthesis may also exist, involving intermediates like paraxanthine. imrpress.comimrpress.com
Chemical Synthesis Routes to Caffeine
While caffeine is abundantly available from natural sources, chemical synthesis provides an alternative route for its production and is crucial for creating labeled isotopes for research purposes. echemi.comresearchgate.net
Methylation Reactions of Theobromine and Theophylline (B1681296)
A common and efficient method for the chemical synthesis of caffeine involves the N-methylation of other naturally occurring methylxanthines, namely theobromine and theophylline. researchgate.netelsevier.es
The methylation of theobromine at the N-1 position directly yields caffeine. researchgate.netelsevier.es Similarly, the methylation of theophylline at the N-7 position also produces caffeine. These reactions are typically carried out using a methylating agent in the presence of a base. elsevier.esstackexchange.com For instance, methyl iodide in a methanolic sodium methoxide (B1231860) solution has been used for the N-alkylation of theobromine. elsevier.es Dimethyl carbonate has also been explored as a greener alternative to more hazardous methylating agents like dimethyl sulfate. stackexchange.com
Total Synthesis Approaches to the Xanthine Scaffold
The complete chemical synthesis of the xanthine ring system, the core structure of caffeine, offers a more fundamental approach. One of the earliest total syntheses of caffeine was developed by Emil Fischer, starting from uric acid. elsevier.es Other total synthesis strategies can involve building the purine ring from simpler acyclic precursors. For example, labeled caffeine can be synthesized from labeled urea (B33335) and formic acid. researchgate.net The conversion of guanine (B1146940) to xanthine can also be a step in the synthetic pathway to caffeine. echemi.com
Controlled Crystallization of Caffeine Monohydrate
The crystallization of caffeine is a critical step in its purification and in obtaining the desired physical form. Caffeine can exist in different polymorphic forms and as a hydrate (B1144303). acs.orgnih.gov this compound (C8H10N4O2·H2O) is a common crystalline form. crystallography.neticdd.com
The crystallization process can be controlled to produce crystals with specific characteristics, such as size and morphology. acs.org Common methods for crystallizing caffeine include:
Solvent Evaporation: Dissolving crude caffeine in a suitable hot solvent, followed by cooling to induce crystallization. youtube.com Solvents like acetone (B3395972) and ethanol (B145695) are often used. scribd.com The addition of a less soluble co-solvent, such as petroleum ether, can be used to reach the cloud point and initiate precipitation. libretexts.org
Supercritical Antisolvent (SAS) Precipitation: This technique involves using a supercritical fluid, typically carbon dioxide, as an antisolvent to precipitate caffeine from an organic solution. acs.org SAS can offer better control over particle size and purity compared to conventional evaporation methods. acs.orgresearchgate.net
Slurry Crystallization: This method involves suspending the compound in a solvent where it has limited solubility and allowing it to equilibrate, which can lead to the formation of a more stable crystalline form. acs.org
The crystal structure of this compound has been determined using X-ray diffraction techniques. crystallography.netresearchgate.net It crystallizes in the monoclinic space group. crystallography.netiucr.org Understanding and controlling the crystallization process is essential for producing this compound with consistent quality for various applications.
Interactive Data Table: Crystallization Methods for Caffeine
| Method | Description | Key Parameters | Outcome |
| Solvent Evaporation | Dissolving caffeine in a hot solvent and allowing it to cool. youtube.com | Solvent type, cooling rate, use of co-solvents. | Can produce well-formed crystals, but control over particle size can be limited. acs.org |
| Supercritical Antisolvent (SAS) | Using a supercritical fluid to precipitate caffeine from a solution. acs.org | Pressure, temperature, solvent choice, CO2 injection rate. | Allows for fine control over particle size and can yield smaller, more uniform particles. acs.orgresearchgate.net |
| Slurry Crystallization | Suspending caffeine in a solvent for an extended period. acs.org | Solvent, temperature, stirring time. | Can be used to obtain stable polymorphic forms and co-crystals. acs.orgucl.ac.uk |
| Continuous Crystallization | A method where crystallization occurs continuously in a tubular system. google.com | Flow rate, temperature gradient, seeding. | Offers potential for reduced energy consumption and increased production capacity. google.com |
Solvent-Mediated Crystallization Techniques
Solvent-mediated transformation is a key process in the crystallization of this compound. iu.eduscispace.com This technique involves the dissolution of an anhydrous form of caffeine in a solvent, followed by the nucleation and growth of the hydrate crystal form. iu.edu The transformation is driven by the solubility difference between the anhydrous and hydrated forms in the chosen solvent. uni-halle.de
Common methods for inducing crystallization include:
Evaporative Crystallization: This technique, where the solvent is slowly evaporated from a solution, has been used to produce various crystalline forms of caffeine, including tubular microcrystals. nih.govresearchgate.net
Cooling Crystallization: Supersaturation is achieved by reducing the temperature of a saturated caffeine solution, leading to crystal formation. encyclopedia.pub
Slurry Conversion: This involves suspending anhydrous caffeine in a solvent where it has low solubility. Over time, the more stable hydrate form crystallizes out. encyclopedia.pub This method is effective for producing cocrystals as well. encyclopedia.pub
Liquid-Assisted Grinding (LAG): This method uses a small amount of liquid to facilitate the transformation of caffeine into its multicomponent crystal forms. tjnpr.org
The choice of solvent is critical and can significantly influence the resulting crystal form. While water is the primary solvent for forming this compound, other solvents and solvent mixtures are used in the production of caffeine cocrystals and other solvates. ucl.ac.ukresearchgate.net For instance, studies have shown the formation of caffeine cocrystal hydrates at the interface of two immiscible solvents. ucl.ac.uk
Influence of Crystallization Conditions on Hydrate Formation
The formation of this compound is highly sensitive to the conditions under which crystallization occurs. Key factors influencing this process include temperature, humidity, cooling rate, and agitation. researchgate.netresearchgate.net
The stability of caffeine's different crystalline forms is dependent on both temperature and water activity. researchgate.net this compound can dehydrate at low relative humidities (RH) to a metastable anhydrous form. researchgate.net This transitional state can then convert back to the hydrate form when exposed to higher humidity levels. researchgate.net
Research has shown that the rate of cocrystallization can be accelerated by increasing the temperature, which increases both the amount of coformer dissolved and the molecular diffusion rates. ucl.ac.uk The presence of certain polymers, such as poly(acrylic acid), can inhibit the transformation of anhydrous caffeine to its hydrate form by affecting both nucleation and crystal growth. iu.edu
The table below summarizes the influence of various conditions on caffeine hydrate formation based on different studies.
| Condition | Influence on Hydrate Formation | Reference |
| Temperature | Higher temperatures can accelerate cocrystal formation at solvent interfaces. | ucl.ac.uk |
| Relative Humidity (RH) | Low RH (<30%) can cause dehydration of the monohydrate to a metastable anhydrous form. High RH (>65%) can restore the hydrate form. | researchgate.net |
| Polymers (e.g., PAA) | Can inhibit both nucleation and crystal growth of the hydrate. | iu.edu |
| Solvent | The type of solvent and its properties are crucial in determining whether the hydrate or another solvate/polymorph is formed. | nih.govucl.ac.uk |
Crystal Growth Mechanisms and Morphological Control
The growth of this compound crystals and their resulting morphology are governed by complex mechanisms that can be influenced by various factors, including the substrate, solvent, and presence of additives.
The surface on which crystallization occurs can significantly direct the growth and alignment of caffeine crystals. This phenomenon, known as surface-mediated crystallization or epitaxial growth, has been the subject of numerous studies. acs.orgpolito.it
When caffeine is crystallized on substrates like muscovite (B576469) mica, the underlying atomic structure of the substrate can dictate the orientation of the growing crystals. acs.org Studies using hot wall epitaxy (HWE) have shown that caffeine forms needle-like crystals that align in specific azimuthal directions on the mica surface. acs.org This alignment is attributed to the interaction between the caffeine molecules and the pseudo 3-fold symmetry of the mica surface. acs.org
The orientation of caffeine molecules relative to the substrate surface can vary. On some surfaces, caffeine molecules adopt an "edge-on" conformation, minimizing their contact area with the surface. acs.orgresearchgate.net On others, a "flat-on" orientation is observed. researchgate.net The choice of substrate and deposition conditions, such as temperature, can influence which orientation is favored. researchgate.net
Under specific crystallization conditions, caffeine can form unique and well-defined crystal morphologies beyond the typical needle-like shape.
Tubular Crystals: Hollow, rod-shaped crystals of this compound with hexagonal or rectangular cross-sections have been prepared through evaporative crystallization. researchgate.netresearchgate.net The formation of these tubular structures is believed to occur under conditions of high supersaturation, where crystal growth is faster than the diffusion of molecules to the rapidly growing crystal face, leading to a central cavity. researchgate.netresearchgate.net The key factors for this mechanism are highly anisotropic crystal growth and high crystallization rates. researchgate.net
Hexagonal Crystals: The formation of nearly perfect hexagonal caffeine crystals has been observed under specific, surface-mediated conditions. rsc.orgresearchgate.net The use of certain substrates, such as silver subsurface ion-exchanged soda-lime silicate (B1173343) (SIMO) glasses, has been shown to significantly increase the proportion of these hexagonal crystals. researchgate.net The proposed mechanism for the formation of these hexagons involves the spinodal dewetting of a thin film of caffeine solution on the substrate surface. researchgate.net
The ability to control the morphology of caffeine crystals is of great interest as it can impact the material's physical and chemical properties.
Elucidation of Solid State Structures and Polymorphism of Caffeine Systems
Crystallographic Investigations of Caffeine (B1668208) Monohydrate
Caffeine monohydrate (C₈H₁₀N₄O₂·H₂O) represents a well-known crystalline form of caffeine, frequently observed as needle-like crystals. Its solid-state structure has been extensively characterized through various diffraction techniques. nih.gov
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction (SCXRD) is a primary technique for elucidating the precise atomic arrangement within a crystal lattice. For this compound, SCXRD studies have revealed that it crystallizes in the monoclinic crystal system. The most commonly reported space group for this compound is P2₁/a (or P 1 2₁/a 1). crystallography.netiucr.org The unit cell parameters, which define the dimensions and angles of the repeating unit in the crystal, have been determined. The asymmetric unit of this compound contains one caffeine molecule and one water molecule. nih.gov
Table 1: Crystallographic Parameters of this compound (C₈H₁₀N₄O₂·H₂O)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/a (P 1 2₁/a 1) crystallography.netiucr.org |
| a (Å) | 14.8 crystallography.netiucr.org |
| b (Å) | 16.7 crystallography.netiucr.org |
| c (Å) | 3.97 crystallography.netiucr.org |
| β (°) | 97.0 crystallography.netiucr.org |
| Z (molecules/unit cell) | 4 iucr.org |
Powder X-ray Diffraction for Phase Identification and Structure Solution
Powder X-ray diffraction (PXRD) serves as a versatile and powerful tool for identifying and characterizing crystalline phases, particularly when single crystals are not sufficiently large or for analyzing bulk material. mdpi.com PXRD patterns provide a unique "fingerprint" for a specific crystalline phase, enabling the identification of this compound. mdpi.comiucr.orgiucr.org This technique is also crucial for monitoring hydration/dehydration processes and phase transitions in solid-state materials. mdpi.com
Beyond mere identification, PXRD can be employed for ab initio structure determination, especially for complex structures or when high-quality single crystals are difficult to obtain. icdd.com The effectiveness of PXRD in solving large structures from relatively poor quality powder data has been demonstrated. icdd.com Commercial samples of this compound are frequently characterized by PXRD to confirm their stable monoclinic phase. iucr.orgiucr.orgacs.orgdoi.org
Analysis of Intermolecular Interactions within the Hydrate (B1144303) Lattice
Beyond hydrogen bonding, pi-stacking interactions are significant in the crystal packing of this compound. Caffeine molecules are observed to stack in a "coin-like" fashion within the monohydrate crystal structure. nih.gov These pi-stacking interactions are considered a major contributor to the binding of caffeine molecules in various complexes and facilitate self-association, leading to the formation of dimers and higher-order clusters in aqueous environments. nih.govresearchgate.net The introduction of methyl groups on the xanthine (B1682287) core limits the ability of nitrogen atoms to participate in strong hydrogen bonds, shifting the dominant intermolecular effect towards pi-stacking in caffeine. acs.org
Hydrogen Bonding Networks Involving Water Molecules
Anhydrous Polymorphism of Caffeine
Anhydrous caffeine (C₈H₁₀N₄O₂) exhibits polymorphism, existing in at least two distinct crystalline forms: Form I (also referred to as α-form) and Form II (also referred to as β-form). tandfonline.comacs.orgresearchgate.netresearchgate.net
Form II (β-caffeine) is recognized as the thermodynamically stable polymorph at ambient pressure and temperature. acs.orgtandfonline.comresearchgate.net It crystallizes in a monoclinic system. nih.govresearchgate.net
Form I (α-caffeine) is the high-temperature polymorph. This form becomes stable at ambient pressure above a transition temperature, which is approximately 140°C (though some reports indicate around 150-160°C for the Form II to Form I transition). rsc.orgtandfonline.comresearchgate.net Form I is characterized as a rotator phase with high symmetry, specifically R-3c, and exhibits orientational disorder of the caffeine molecules on their lattice sites. acs.orgresearchgate.netrsc.orgresearchgate.net The melting temperature of Form I is reported to be around 236°C. tandfonline.com
A notable characteristic of anhydrous caffeine polymorphism is that the spontaneous transformation from the metastable Form I to the stable Form II is kinetically hindered. This allows Form I to persist in a metastable state for several days under ambient conditions. tandfonline.com Mechanical stresses, such as compression and grinding, can induce the transformation from the metastable Form I into the stable Form II. tandfonline.comresearchgate.netnih.gov The crystal structures of these anhydrous polymorphs are complex, often involving structural disorder. acs.org The anhydrous phases are primarily stabilized by weaker intermolecular interactions, including weak CH₃ to C=O hydrogen bonds. rsc.org
Table 2: Key Characteristics of Anhydrous Caffeine Polymorphs
| Polymorph | Stability at Ambient Conditions | Crystal System | Space Group | Transition Temperature (to Form I) | Melting Temperature (Form I) | Order/Disorder |
| Form II (β) | Stable acs.orgtandfonline.comresearchgate.net | Monoclinic nih.govresearchgate.net | C-centred monoclinic nih.gov | ~140-160°C rsc.orgtandfonline.comresearchgate.net | - | Ordered |
| Form I (α) | Metastable tandfonline.com | Rhombohedral researchgate.net | R-3c acs.orgrsc.org | - | ~236°C tandfonline.com | Orientationally disordered acs.orgresearchgate.netrsc.orgresearchgate.net |
Thermodynamic and Kinetic Investigations of Phase Transformations
Hydration and Dehydration Kinetics and Mechanisms of Caffeine (B1668208) Monohydrate
Caffeine monohydrate, a common crystalline form, is known to be non-stoichiometric, often containing approximately 0.8 moles of water per mole of caffeine. researchgate.netrsc.org Its stability and the kinetics of its transformation to anhydrous forms are highly dependent on environmental conditions.
The dehydration of this compound is a multi-step process that begins with the disruption of hydrogen bonds between water and caffeine molecules, followed by the breaking of hydrogen bonds between adjacent caffeine molecules. researchgate.net This process allows for the escape of water molecules. researchgate.net The crystal structure of this compound features a "molecular escape tunnel" along the crystallographic a-face, which facilitates the efflorescence of the hydrate (B1144303) water molecule. rsc.org Studies using Raman spectroscopy have provided detailed insights into the molecular-level events during dehydration, simultaneously monitoring the reorganization of caffeine molecules and the escape of water. nih.gov The initial loss of water leads to a collapse of the crystal structure and long-range disorder, resulting in a transient, metastable anhydrous state. researchgate.netrsc.org This metastable phase is considered a heterogeneous mixture of the α (form I) and β (form II) anhydrous polymorphs. researchgate.net
The mechanism of dehydration can vary depending on the conditions. For instance, in the related xanthine (B1682287) derivative theophylline (B1681296), dehydration at low relative humidity follows a diffusion-driven mechanism, while at higher humidity, it proceeds via a nucleation and growth mechanism. researchgate.net For caffeine hydrate, the dehydration kinetics across different relative humidity levels can often be described by a single master curve corresponding to a nucleation mechanism. researchgate.net
Environmental factors, particularly relative humidity (RH) and temperature, significantly influence the kinetics of hydration and dehydration.
Relative Humidity: this compound readily dehydrates at low relative humidities (below 30% RH) to form a metastable anhydrous state. nih.gov Conversely, exposing this dehydrated form to higher relative humidities (above 65% RH) at lower temperatures (20 to 30 °C) can lead to the full restoration of the caffeine hydrate. nih.gov The kinetics of dehydration are dependent on the water vapor pressure; for instance, the dehydration of caffeine 4/5 hydrate is influenced by crystal size and water vapor pressure. researchgate.net
Temperature: An increase in temperature generally accelerates the rate of dehydration. nih.govnih.gov Studies have shown that increasing the temperature induces a structural reorganization of the caffeine molecules within the hydrate state, which then leads to an anhydrate that is more or less transformed into the stable form I of anhydrous caffeine. nih.gov The transition temperature between the anhydrous β-caffeine and caffeine hydrate forms is also dependent on relative humidity. For example, at 25 °C, the transition from β-caffeine to caffeine hydrate occurs at a water activity (aw) of 0.835 ± 0.027, while the reverse transition from caffeine hydrate to β-caffeine occurs at a lower aw of 0.625 ± 0.003. nih.gov
The interplay between temperature and agitation speed also affects hydration kinetics in aqueous solutions. Increased agitation and decreased temperature have been shown to enhance the formation of caffeine hydrates from anhydrous caffeine. ntnu.no
Mechanistic Pathways of Water Loss from Crystalline Lattice
Enthalpic and Entropic Contributions to Hydration Equilibrium
The hydration and dehydration of caffeine are governed by thermodynamic principles, with enthalpic and entropic contributions dictating the equilibrium between the hydrated and anhydrous forms. The association of caffeine molecules in aqueous solution is an enthalpically driven process. nih.gov When caffeine molecules aggregate, structured water molecules at their surfaces are liberated, leading to an increase in entropy and a more significant favorable change in enthalpy as these water molecules regain the ability to form hydrogen bonds with other water molecules. nih.gov
The enthalpy of dehydration for caffeine hydrate has been determined through various methods. Differential scanning calorimetry (DSC) measurements have yielded values of approximately 6.8 ± 0.5 kJ mol⁻¹. researchgate.net Another approach, based on the difference in the integral enthalpies of solution for anhydrous caffeine and caffeine hydrate, provided a value of 7.06 ± 0.14 kJ mol⁻¹. researchgate.net The hydration enthalpy for caffeine hydrate is relatively low (31.2 kJ mol⁻¹) compared to analogous compounds like theophylline monohydrate (49.7 kJ mol⁻¹), which corresponds to differences in their dehydration activation energies. rsc.org
| Thermodynamic Parameter | Value | Method |
| Enthalpy of Dehydration | 6.8 ± 0.5 kJ mol⁻¹ | Differential Scanning Calorimetry (DSC) |
| Enthalpy of Dehydration | 7.06 ± 0.14 kJ mol⁻¹ | Difference in Integral Enthalpies of Solution |
| Hydration Enthalpy | 31.2 kJ mol⁻¹ | Not specified |
Polymorphic Transformations and Interconversion Kinetics in Anhydrous Caffeine
Anhydrous caffeine exists in two primary polymorphic forms, designated as form I (α-form) and form II (β-form). researchgate.netresearchgate.net Form II is the stable polymorph at room temperature, while form I is the metastable form. researchgate.netresearchgate.net The interconversion between these polymorphs is a key area of study in the solid-state chemistry of caffeine.
The relationship between polymorphs can be classified as either enantiotropic or monotropic, which describes their relative stability as a function of temperature. wiley-vch.de
Enantiotropic systems exhibit a reversible transition at a specific temperature (the transition temperature), where the stability order of the polymorphs inverts. wiley-vch.de Below this temperature, one form is stable, and above it, the other form becomes stable. wiley-vch.de
Monotropic systems have one polymorph that is always more stable than the other at all temperatures below their melting points, and any transformation is irreversible. wiley-vch.de
The two primary polymorphs of anhydrous caffeine are known to have an enantiotropic relationship. researchgate.net Form II is the stable form at temperatures below the transition temperature, which is in the range of 145-155°C. rsc.orgresearchgate.net Above this temperature, form I becomes the stable form until it melts at approximately 236°C. researchgate.netresearchgate.net The transformation from form II to form I is an endothermic process. wiley-vch.de The enthalpy of this transition has been measured to be around 3.6 kJ mol⁻¹ to 3.9 kJ/mol. rsc.orgnih.gov
Mechanical stress, such as grinding or compression, can induce polymorphic transformations in anhydrous caffeine. researchgate.net This process, known as mechanochemistry, provides the energy to drive mass transfer and induce chemical and physical changes in the solid state. acs.org
Grinding and compression have been shown to induce the transformation of the metastable form I into the stable form II. researchgate.net Even a short duration of grinding (1 minute) or the application of moderate compression pressure (around 50 MPa) can initiate this transformation. researchgate.net Conversely, mechanochemical activation can also lead to the formation of a metastable phase from both anhydrous forms. researchgate.net The rate of these transformations can be influenced by factors such as the mass of the milling balls used in ball milling, with larger balls leading to faster conversion rates. nih.gov
Enantiotropic and Monotropic Relationships Between Polymorphs
Stability Studies of Crystalline Forms under Controlled Environments
The stability of the different crystalline forms of caffeine is critically dependent on environmental factors, primarily temperature and relative humidity (RH). nih.govresearchgate.netresearchgate.net Caffeine can exist as a hydrate, commonly referred to as this compound, and in two primary anhydrous polymorphic forms, designated as β-caffeine (form II) and α-caffeine (form I). nih.govresearchgate.net The transitions between these crystalline states are of significant interest due to their impact on the physicochemical properties of the material. nih.govrsc.org
Under ambient conditions, this compound is known to transform into the more stable anhydrous β-form over time. rsc.orgrsc.orgnih.gov This transformation involves the loss of water molecules from the crystal lattice. The β-form is the most common and stable crystalline form of caffeine at room temperature and at relative humidities below approximately 75% RH at 25°C. researchgate.net Conversely, the α-form is a high-temperature polymorph, forming when β-caffeine is heated above 155°C, and it is metastable at ambient temperatures, eventually reverting to the β-form. researchgate.netrsc.org
Influence of Humidity and Temperature
The interplay between relative humidity and temperature dictates the stable crystalline form of caffeine. nih.govresearchgate.net Research has focused on defining the phase transition boundaries between this compound and anhydrous β-caffeine. These boundaries are crucial for determining appropriate storage and processing conditions to maintain a desired crystalline form. nih.gov
Studies have shown that distinct transition boundaries exist for the hydration of anhydrous β-caffeine and the dehydration of this compound. nih.gov At 25°C, the transition from β-caffeine to caffeine hydrate occurs at a higher water activity (aw) than the reverse transition from the hydrate to the anhydrous form. This hysteresis suggests different energy barriers for the two processes. For instance, at 25°C, the β-caffeine → caffeine hydrate transition boundary was found to be 0.835 ± 0.027 aw, while the caffeine hydrate → β-caffeine transition occurred at 0.625 ± 0.003 aw. nih.gov It has been postulated that the lower boundary represents the true equilibrium, with β-caffeine being metastable at water activities between the two boundaries. nih.gov
The rate of these transformations is also a key factor. Moisture sorption by β-caffeine is reportedly slow, even at high relative humidities (>84% RH). nih.gov In contrast, this compound dehydrates rapidly at low RH (<30% RH). nih.govresearchgate.net
| Phase Transition | Water Activity (aw) | Relative Humidity (% RH) |
|---|---|---|
| β-Caffeine → Caffeine Hydrate | 0.835 ± 0.027 | 83.5 ± 2.7 |
| Caffeine Hydrate → β-Caffeine | 0.625 ± 0.003 | 62.5 ± 0.3 |
Dehydration Mechanism and Kinetics
The dehydration of this compound is not a simple one-step process but involves significant molecular and structural reorganization. nih.govresearchgate.net It is also important to note that several studies have indicated that caffeine hydrate is often a non-stoichiometric hydrate, containing approximately 0.8 moles of water per mole of caffeine, leading to the designation of a 4/5-hydrate. researchgate.netjst.go.jp
Upon heating or exposure to low humidity, the dehydration process begins. rsc.orghitachi-hightech.com Thermogravimetric analysis (TGA) shows that the water of crystallization is lost starting around 80°C. hitachi-hightech.com The mechanism involves the disruption of hydrogen bonds between water and caffeine molecules, followed by the escape of water molecules through molecular tunnels within the crystal structure. rsc.orgresearchgate.net This leads to a collapse of the crystal lattice. rsc.org
The product of this initial dehydration is often a metastable, transient anhydrous state. nih.govnih.gov This transitional form has been described as being structurally intermediate between the α and β anhydrous polymorphs. nih.govresearchgate.net This metastable state is unstable and will convert to a more stable form. nih.gov For example, a transitional anhydrous state formed by dehydrating the hydrate at low RH (<30% RH) was found to be unstable, converting to a less hygroscopic state after annealing at 50°C and 0% RH for one day. nih.gov
The kinetics of dehydration have been studied using various techniques, including isothermal thermogravimetry and Raman spectroscopy. rsc.orgnih.gov The dehydration process is influenced by temperature, with higher temperatures leading to faster structural reorganization into an anhydrate that is more transformed towards the stable form I (α-caffeine). nih.gov The enthalpy of dehydration has been determined by differential scanning calorimetry (DSC), with reported values around 6.8 ± 0.5 kJ mol⁻¹ and a hydration enthalpy of 31.2 kJ mol⁻¹. rsc.orgresearchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Hydration Enthalpy (Caffeine Hydrate) | 31.2 kJ mol⁻¹ | rsc.org |
| Dehydration Enthalpy (DSC) | 6.8 ± 0.5 kJ mol⁻¹ | researchgate.net |
| α → β Anhydrous Conversion Enthalpy | 3.6 kJ mol⁻¹ | rsc.orgrsc.org |
The stability of the resulting anhydrous forms is also well-documented. The β-form is the thermodynamically stable phase at ambient conditions, while the α-form, obtained by heating the β-form above 155 °C, is metastable and will revert to the β-form over a period of days to months. researchgate.netrsc.org Mechanical stress, such as grinding or compression, can also induce the transformation from the metastable α-form to the stable β-form. researchgate.net
Solution State Physicochemistry and Aggregation Behavior
Molecular Aggregation Mechanisms in Aqueous and Organic Solutions
Caffeine's behavior in solutions is characterized by its propensity for self-association, a phenomenon driven by the hydrophobic nature of its planar faces. nih.govnih.gov In aqueous environments, this leads to the formation of aggregates, a process that has been extensively studied to understand its implications, from its limited water solubility to its interactions with other molecules. nih.govnih.gov
In aqueous solutions, caffeine (B1668208) molecules exhibit a strong tendency to form dimers and higher-order aggregates. uoregon.eduresearchgate.netcdnsciencepub.com The primary mechanism for this aggregation is the stacking of the planar faces of the caffeine molecules, much like a stack of coins. nih.govnih.gov This "vertical stacking" is the preferred method of self-association for this hydrophobic molecule, which lacks hydrogen-bond donor groups. researchgate.net
Molecular dynamics simulations have shown that this stacking leads to aggregates of various sizes that are in a dynamic equilibrium, constantly exchanging monomers or larger aggregates with existing clusters. nih.govnih.gov These simulations have observed the formation of large n-mers, including stacks containing up to eight caffeine molecules. nih.gov The stacking arrangement often involves a staggering of the methylene (B1212753) groups to minimize steric clashes. nih.gov
While linear stacking is the predominant form of aggregation, different orientations of caffeine molecules within dimers have been identified with comparable energies. researchgate.net Some studies have proposed a monomer-dimer-polymer model to describe the successive equilibria, involving distinct association constants for the formation of dimers and larger polymers. cdnsciencepub.com
The self-association of caffeine is significantly influenced by both temperature and concentration. As the concentration of caffeine in an aqueous solution increases, particularly beyond its solubility limit, the formation of aggregates becomes more pronounced. researchgate.net This is evident from spectral changes observed in the carbonyl stretching region using Fourier-transform infrared spectroscopy, which indicate self-association through stacking. cdnsciencepub.com
Temperature also plays a crucial role in the thermodynamics of caffeine aggregation. While some studies suggest the association is enthalpy-driven, others propose it is entropy-driven. researchgate.net This discrepancy highlights the strong temperature dependence of both enthalpy and entropy in this process. researchgate.net Increasing the temperature generally leads to an increase in the solubility of caffeine in water. th-luebeck.dersc.org However, the effect of temperature on aggregation is complex. For instance, in the presence of NaCl, higher temperatures can lead to increased enthalpic contributions to aggregation as the caffeine molecules become more hydrated. researchgate.net Studies have shown that the equilibrium constant for aggregate formation exhibits a linear relationship with temperature within a certain range. researchgate.net
Dimerization and Higher-Order Aggregate Formation (e.g., linear stacking, branched structures)
Solute-Solvent Interactions and Hydration Dynamics
The interaction between caffeine and solvent molecules, particularly water, is a key factor governing its solubility and aggregation behavior. Caffeine possesses both hydrophobic surfaces (the planar rings) and hydrophilic sites (carbonyl oxygen atoms and a nitrogen atom), leading to complex hydration patterns. nih.gov
The hydration of caffeine is a complex interplay of interactions. The flat, non-hydrogen-bonding faces of the caffeine molecule are considered hydrophobic. nih.gov Water molecules structure themselves in a distinct manner around these surfaces. nih.gov Unlike smaller hydrophobic molecules, the extended planar faces of caffeine cause water molecules to orient themselves by pointing a hydrogen atom directly at the surface, which is energetically more favorable than losing multiple hydrogen bonds. nih.gov This type of hydration is different from the "dewetting" seen with larger hydrophobic surfaces. nih.gov
Molecular dynamics simulations have revealed that the first hydration shell of a caffeine molecule contains, on average, 56 water molecules. researchgate.net Hydrated caffeine forms a total of about three hydrogen bonds with neighboring water molecules. researchgate.net The carbonyl oxygens and the N9 nitrogen atom act as hydrogen bond acceptors. nih.gov The reorientation dynamics of water molecules in the hydration shell of caffeine are significantly slowed down compared to bulk water. amolf.nl
In mixed solvent systems, caffeine can exhibit preferential solvation, meaning it may interact more favorably with one solvent component over the other. For instance, in methanol-water mixtures, the preferential solvation of caffeine by methanol (B129727) is negative in water-rich mixtures but becomes positive as the mole fraction of methanol increases. researchgate.net This suggests that in water-rich environments, hydrophobic hydration around the aromatic rings is the dominant factor in solvation. researchgate.net
The preferential interaction parameter can be used to quantify the net interaction between caffeine and a cosolvent, such as a salt. acs.org This parameter helps to understand how different solutes can influence the aggregation and solubility of caffeine.
Hydrophobic Hydration and Water Structuring Around Caffeine Molecules
Influence of Co-solutes on Caffeine Aggregation and Solution Behavior
The aggregation and solubility of caffeine can be significantly altered by the presence of co-solutes in the solution. These co-solutes can either enhance or inhibit caffeine's self-association through various interaction mechanisms.
For example, salts from the Hofmeister series have been shown to affect the self-association constant of caffeine. nih.gov The presence of sucrose (B13894) in an aqueous solution has been found to decrease the solubility of caffeine and promote its self-aggregation. nih.govresearchgate.netresearchgate.net This is attributed to sucrose attracting and structuring water molecules around itself, which in turn promotes the hydrophobic interactions and stacking of caffeine molecules. researchgate.netresearchgate.net
Conversely, some co-solutes can increase caffeine's solubility. Sodium salicylate (B1505791), for instance, increases the solubility of caffeine in water, even though it also appears to promote caffeine's self-aggregation. nih.govirb.hr Molecular dynamics simulations suggest that the salicylate moiety can relocate from a parallel stacking complex with caffeine, and its subsequent hydration may be the primary reason for the increased solubility. researchgate.net The presence of urea (B33335) has also been shown to lead to the dissociation of caffeine aggregates. researchgate.net
The effect of salts like sodium chloride (NaCl) on caffeine aggregation has also been studied. Increasing NaCl concentration has been observed to enhance the formation of higher-order caffeine clusters. nih.gov This is accompanied by a modest decrease in the average number of water-caffeine hydrogen bonds and dehydration of the hydrophobic sites of caffeine. nih.gov
Advanced Research in Crystallization and Process Science Chemical Engineering Focus
Process Analytical Technology (PAT) for Monitoring Crystallization and Solid-State Transformations
Process Analytical Technology (PAT) has emerged as a critical framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. nih.govmt.com In the context of caffeine (B1668208) monohydrate, PAT is instrumental in monitoring its crystallization and the transformation between its anhydrous and hydrated forms. researchgate.net
Several in-situ analytical methods are employed to monitor the crystallization of caffeine. These include:
Focused Beam Reflectance Measurement (FBRM): This technique provides real-time data on particle size and count, allowing for the monitoring of nucleation and crystal growth.
Particle Vision and Measurement (PVM): PVM offers in-situ images of the crystals, providing insights into their morphology and aggregation.
Attenuated Total Reflectance (ATR) UV/Vis Spectroscopy: This spectroscopic method is used to monitor the concentration of caffeine in the solution, which is crucial for determining supersaturation levels and detecting nucleation and dissolution events. researchgate.net
Raman and Near-Infrared (NIR) Spectroscopy: These vibrational spectroscopy techniques are powerful tools for monitoring solid-state transformations in real-time. nih.govnews-medical.nethelsinki.fi They can differentiate between the anhydrous and monohydrate forms of caffeine, providing insights into the kinetics of hydration and dehydration. nih.govhelsinki.fi
A comprehensive evaluation of caffeine crystallization has been conducted using these PAT tools to understand the influence of various process parameters. researchgate.net The study investigated the effects of cooling rate, stirring speed, agitator type, and solvent on the metastable zone width and the quality of the resulting crystals. The data gathered helps in establishing robust operating conditions to consistently produce caffeine monohydrate with desired attributes. researchgate.net For instance, monitoring the transformation of anhydrous caffeine to this compound in an aqueous solution can be achieved by tracking changes in the spectroscopic signals and particle counts, which signal the polymorphic transformation. researchgate.net
Interactive Data Table: PAT Tools for this compound Crystallization
| PAT Tool | Parameter Monitored | Application in this compound Crystallization |
| FBRM | Particle Size and Count | Monitoring nucleation, crystal growth, and population dynamics. researchgate.net |
| PVM | Crystal Morphology | In-situ visualization of crystal habit and aggregation. researchgate.net |
| ATR-UV/Vis | Solute Concentration | Determining supersaturation, detecting nucleation and dissolution. researchgate.net |
| Raman/NIR | Solid-State Form | Real-time monitoring of transformation between anhydrous and monohydrate forms. nih.govhelsinki.fi |
Strategies for Polymorph and Hydrate (B1144303) Control in Industrial Processes
The control of polymorphism and hydration is critical in the pharmaceutical industry as different solid forms can exhibit varying physical and chemical properties. Caffeine is known to exist in two anhydrous polymorphic forms (Form I and Form II) and a monohydrate form. researchgate.netacs.org Form II is the stable anhydrous form, while Form I is metastable. researchgate.net The monohydrate is the stable form in the presence of water. researchgate.net
Strategies for controlling the polymorphic and hydrated forms of caffeine in industrial processes often revolve around manipulating crystallization conditions and the surrounding environment:
Solvent Selection: The choice of solvent can dictate which polymorphic or hydrated form crystallizes. Crystallization from an aqueous solution will typically yield this compound. nih.gov
Temperature Control: Temperature plays a crucial role in the relative stability of polymorphs and hydrates. mt.com The transition between anhydrous and hydrated forms is temperature-dependent. researchgate.net For instance, dehydration of this compound at different temperatures can lead to the formation of a metastable anhydrate that subsequently transforms into the stable Form I. nih.gov
Humidity Control: The relative humidity (RH) of the environment is a key factor in preventing or inducing the hydration of anhydrous caffeine. acs.org Cocrystallization has been explored as a strategy to enhance the physical stability of caffeine against humidity-induced transformations. scispace.com
Seeding: Introducing seed crystals of the desired form can direct the crystallization process towards that specific polymorph or hydrate, bypassing the spontaneous nucleation of undesired forms. univ-mrs.fr
Grinding and Mechanical Stress: Mechanical processes like grinding and compression can induce polymorphic transformations. For caffeine, grinding can cause the metastable Form I to transform into the stable Form II. researchgate.net
In industrial settings, a combination of these strategies is often employed. For example, low-dosage hydrate inhibitors (LDHIs) are used in the oil and gas industry to prevent the formation of gas hydrates, and similar principles of inhibiting crystal nucleation and growth can be applied to control this compound formation. scirp.orgbakerhughes.com The goal is to define a robust process window where the desired solid form is consistently produced.
Solid-State Property Modulation through Crystal Engineering Approaches
Crystal engineering offers a powerful avenue for modifying the solid-state properties of pharmaceutical compounds like caffeine by designing and assembling crystalline structures with desired functionalities. researchgate.net
Enhancement of Mechanical Properties via Cocrystallization
The mechanical properties of a drug substance, such as its tabletability and compressibility, are critical for the successful manufacturing of solid dosage forms. Caffeine, particularly its stable anhydrous form (Form II), can exhibit poor compaction properties. acs.org
Cocrystallization, the process of forming a crystalline structure containing two or more neutral molecules, has been successfully employed to improve the mechanical properties of caffeine. mdpi.comresearchgate.net A notable example is the cocrystal of caffeine and methyl gallate. acs.orgresearchgate.net Research has demonstrated that the formation of a 1:1 cocrystal of caffeine with methyl gallate significantly improves powder compaction properties. acs.org The tablet tensile strength of the cocrystal was found to be approximately two times that of caffeine at lower compaction pressures and up to eight times greater at higher pressures. acs.orgresearchgate.net
This enhancement is attributed to the presence of slip planes in the cocrystal structure. acs.orgresearchgate.net These planes, held by weaker forces, can slide over each other under pressure, which imparts better plasticity and improves tabletability. mdpi.com This demonstrates that crystal engineering can be an effective strategy to rectify poor mechanical properties of drug substances. acs.org
Interactive Data Table: Mechanical Property Enhancement of Caffeine via Cocrystallization
| Compound | Tabletability at <150 MPa | Key Structural Feature for Improved Mechanics | Reference |
| Caffeine (Form II) | Acceptable, but lamination occurs at higher pressures | - | acs.orgresearchgate.net |
| Methyl Gallate | Very Poor | - | acs.orgresearchgate.net |
| Caffeine-Methyl Gallate Cocrystal | Excellent, ~2x tensile strength of caffeine | Presence of slip planes | acs.orgmdpi.comresearchgate.net |
Control of Particle Morphology and Crystal Habit
The external shape of a crystal, known as its habit or morphology, can significantly influence bulk powder properties such as flowability, packing density, and dissolution rate. nih.gov Controlling the crystal habit of this compound is therefore an important aspect of process development.
The morphology of caffeine crystals can be influenced by various factors:
Crystallization Conditions: Parameters such as the level of supersaturation, cooling rate, and agitation can affect the relative growth rates of different crystal faces, thereby altering the final morphology. nih.gov
Solvent: The solvent used for crystallization can have a profound impact on crystal habit due to specific interactions between the solvent molecules and the growing crystal surfaces.
Impurities and Additives: The presence of even small amounts of impurities or specifically chosen additives can selectively inhibit the growth of certain crystal faces, leading to a change in morphology. nih.gov
Surface-Mediated Crystallization: The nature of the surface on which crystallization occurs can also influence the resulting crystal morphology. Studies have shown that drop-casting caffeine solutions onto different surfaces like silicon or glass can result in needle-shaped crystals. researchgate.net Under specific conditions, unique, surface-mediated hexagonal morphologies of caffeine crystals have been observed. researchgate.net
For this compound, a common morphology is fine, needle-like crystals. acs.org This morphology can sometimes lead to poor powder flow and handling properties. Through controlled crystallization processes, it is possible to modify this habit to a more equant or prismatic shape that is more favorable for downstream processing.
Future Research Directions and Emerging Methodologies in Caffeine Monohydrate Studies
Integration of Advanced Experimental and Computational Techniques
The study of caffeine (B1668208) monohydrate is increasingly benefiting from the synergy between advanced experimental methods and sophisticated computational approaches. This integration allows for a more profound understanding of its structural properties, stability, and behavior at a molecular level.
Future research will likely focus on the continued development and application of a variety of analytical techniques. High-performance liquid chromatography (HPLC) with UV detection remains a simple and rapid method for the analysis of xanthines like caffeine. researchgate.net Gas chromatography is also applicable, though it often requires derivatization. researchgate.net For unequivocal structural identification, HPLC coupled with mass spectrometry (LC-MS/MS) is a powerful tool. researchgate.net Other techniques like capillary electrophoresis offer advantages in terms of speed and reduced solvent consumption. researchgate.net Spectroscopic methods such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are invaluable for analyzing changes in hydrogen bonding during hydration and dehydration processes. nih.gov In-situ low- and high-frequency Raman investigations, for instance, can provide simultaneous information on both the long-range and local arrangement of caffeine molecules during dehydration. nih.gov
Computationally, quantum chemistry methods are crucial for understanding the stability and reactivity of caffeine. researchgate.net Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are used to optimize the molecule's geometry and predict thermochemical and spectrometric data. usc.edu One study found the HF/6-31G** method to be well-suited for modeling the biological activity of caffeine. usc.edu Quantum mechanical calculations are also being employed to simulate and interpret near-infrared (NIR) spectra of caffeine, which helps in understanding complex vibrational transitions. researchgate.net Furthermore, computational tools like polymorph generators and the PIXEL density sums method are used to analyze molecular recognition, crystal packing, and to generate crystal energy landscapes, providing insights into why caffeine may or may not easily form ordered anhydrous structures. nih.gov This integrated approach, sometimes termed "NMR crystallography," combines solid-state NMR with computational methods to refine and differentiate between various polymorphic forms. mdpi.com
Exploration of Novel Crystalline Forms and Cocrystal Systems
The exploration of new crystalline forms, including polymorphs and cocrystals, is a vibrant area of research for caffeine monohydrate. Caffeine is known to exist in two anhydrous polymorphic forms and a hydrate (B1144303) form. researchgate.net The ability to form cocrystals—crystalline structures containing two or more different molecules in the same crystal lattice—is particularly significant as it can alter physicochemical properties without changing the molecule's pharmacological activity. researchgate.net
Cocrystal screening is a key activity in this area. acs.org Techniques like solution-mediated phase transformation (SMPT) have proven effective in discovering new caffeine cocrystals. researchgate.netacs.org This method involves mixing caffeine with a coformer in a small amount of solvent to facilitate the generation of a new solid phase. acs.org High-throughput screening (HTS) workflows, often utilizing solvent-mediated sonic blending, are also being developed to accelerate the discovery of new cocrystals. unchainedlabs.com For instance, cocrystals of caffeine with oxalic acid have been successfully synthesized using this approach. unchainedlabs.com
A wide range of coformers have been investigated with caffeine, including hydroxybenzoic acids, dicarboxylic acids (like oxalic, malonic, and glutaric acids), and other compounds like phenylboronic acid. acs.orgnih.govacs.orgnih.gov The formation of these cocrystals can lead to changes in properties such as solubility and stability. nih.govgrafiati.com For example, some caffeine cocrystals have been shown to decrease the solubility of caffeine, while others can improve its stability against hydration. acs.orggrafiati.com The stability of cocrystals towards hydration often correlates with the strength of the acid groups in the coformers. nih.gov Research has also shown that it is possible to form cocrystal hydrates, such as caffeine-cyanuric acid monohydrate and caffeine-syringic acid tetrahydrate. grafiati.com
Development of Predictive Models for Solid-State Behavior and Stability
Developing predictive models for the solid-state behavior and stability of this compound is a critical goal for pharmaceutical development and materials science. These models aim to forecast properties like polymorph stability, dehydration behavior, and cocrystal formation.
Computational screening methods are at the forefront of these predictive efforts. The COSMO-RS (COnductor-like Screening MOdel for Realistic Solvents) method, for example, has been applied to computationally identify suitable solvents and coformers for caffeine cocrystals. rsc.org This approach has been shown to be more predictive of cocrystal formation than some machine learning models. rsc.org In parallel, quantitative structure-activity relationship (QSAR) models are being developed using machine learning algorithms like random forests and deep neural networks to screen for potential coformers based on their molecular descriptors. rsc.org
Crystal Structure Prediction (CSP) is another powerful computational methodology used to determine the structure of crystalline materials, including hydrates. mdpi.com CSP can help elucidate experimental structural information and propose new, thermodynamically stable hydrate or polymorph structures. nih.gov This is particularly useful when experimental structural information is limited. nih.gov By combining experimental data with computational chemistry, researchers can explore the cocrystal landscape more efficiently. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard methods for determining the purity and crystallinity of caffeine monohydrate in synthetic samples?
- Methodological Answer : Purity analysis typically involves high-performance liquid chromatography (HPLC) with UV detection (λ = 272 nm) to quantify caffeine content against certified reference standards . Crystallinity is assessed using X-ray diffraction (XRD) to confirm the monohydrate form (distinct peaks at 2θ = 12.4°, 14.7°) and differential scanning calorimetry (DSC) to verify the dehydration transition at 80–100°C and melting point (178°C) .
Q. How does the solubility of this compound vary with temperature and solvent composition?
- Methodological Answer : Solubility studies are conducted using gravimetric or spectrophotometric methods. For example, at 25°C, this compound has a solubility of 21.46 g/L in water, decreasing in polar aprotic solvents like ethanol (2.1 g/L at 25°C). Temperature-dependent studies (e.g., 10–60°C) require controlled agitation and equilibration times ≥24 hours to avoid metastable phases .
Q. What spectroscopic techniques are most reliable for distinguishing this compound from anhydrous caffeine?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies O–H stretching bands (~3450 cm⁻¹) unique to the monohydrate form. Raman spectroscopy further differentiates lattice vibrations (e.g., 170 cm⁻¹ shifts in monohydrate) caused by water incorporation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo models?
- Methodological Answer : Contradictions often arise from differences in dissolution kinetics or metabolite interference. Standardize protocols by:
- Using biorelevant media (e.g., FaSSGF pH 1.6) for in vitro dissolution testing .
- Quantifying serum metabolites (e.g., paraxanthine) via LC-MS/MS in vivo to isolate monohydrate-specific effects .
- Apply meta-analysis frameworks (e.g., PRISMA) to compare studies with similar dosing (3–6 mg/kg) and endpoints (e.g., adenosine receptor antagonism) .
Q. What experimental design considerations are critical for studying this compound’s solubility in ternary mixtures (e.g., sugars, electrolytes)?
- Methodological Answer : Use a factorial design (e.g., 3³ Box-Behnken) to model interactions. For example:
Q. How can researchers address reproducibility challenges in synthesizing this compound with consistent crystal morphology?
- Methodological Answer : Optimize crystallization parameters via response surface methodology (RSM):
- Control supersaturation (C/C* = 1.2–1.5) and cooling rates (0.5–2°C/min).
- Characterize crystal habit (e.g., needle vs. prismatic) using scanning electron microscopy (SEM) and correlate with solvent polarity (e.g., water/ethanol ratios) .
Data Contradiction and Validation
Q. Why do studies report conflicting pharmacokinetic profiles for this compound in human trials?
- Methodological Answer : Variability stems from:
- Dose timing : Pre-exercise vs. intra-exercise administration alters absorption rates (Tmax = 30–120 min) .
- Population factors : CYP1A2 polymorphisms (e.g., rs762551) affect metabolic clearance. Stratify participants via genotyping and adjust dosing accordingly .
Q. How should researchers validate computational models predicting this compound’s stability under hygroscopic conditions?
- Methodological Answer : Combine molecular dynamics (MD) simulations with accelerated stability testing (40°C/75% RH for 12 weeks). Validate using Karl Fischer titration for water content and XRD to detect hydrate ↔ anhydrous transitions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
